Nicotinamide 8-azidoadenine dinucleotide
Description
Nicotinamide 8-azidoadenine dinucleotide (8-azido-NAD) is a synthetic derivative of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in redox reactions and cellular energy metabolism. The 8-azido modification introduces a photoreactive azide group at the 8-position of the adenine ring, enabling its use as a photoaffinity probe to study NAD-binding enzymes and protein interactions . Unlike endogenous NAD, 8-azido-NAD is primarily employed in biochemical research for covalent crosslinking studies, facilitating the identification of NAD-dependent enzymatic targets .
Properties
CAS No. |
134388-69-5 |
|---|---|
Molecular Formula |
C21H28N10O14P2 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |
InChI Key |
TVIGBUPFTOPLFH-NAJQWHGHSA-N |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
Other CAS No. |
134388-69-5 |
Synonyms |
(A)-8-azido-NAD+ 8-azido-NAD 8-N3-NAD nicotinamide 8-azidoadenine dinucleotide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Nicotinamide Adenine Dinucleotide (NAD/NADH)
- Structure : NAD consists of nicotinamide and adenine linked via ribose and phosphate groups. The reduced form (NADH) carries an additional hydrogen atom at the nicotinamide moiety.
- Function : Serves as a coenzyme in redox reactions (e.g., glycolysis, oxidative phosphorylation) and signaling pathways (e.g., sirtuin activation) .
- Applications : Central to cellular energy metabolism; dysregulation implicated in neurodegenerative diseases like Huntington’s disease (HD) .
Nicotinamide 8-Azidoadenine Dinucleotide (8-azido-NAD)
- Structure : Identical to NAD except for the 8-azido group on adenine, enabling UV-induced crosslinking.
- Function: Acts as a photoaffinity label to map NAD-binding sites in enzymes (e.g., NOX complexes, dehydrogenases) .
Nicotinamide Mononucleotide (NMN)
- Structure : Comprises nicotinamide, ribose, and a phosphate group; lacks the adenine dinucleotide structure of NAD.
- Function : Precursor in NAD biosynthesis; regulates sirtuins and mitochondrial function .
- Applications : Investigated for anti-aging and metabolic therapies; enzymatic synthesis methods optimized for high yield .
Nicotinamide Adenine Dinucleotide Phosphate (NADP/NADPH)
- Structure : Similar to NAD but with an additional phosphate group on the ribose of adenine.
- Function : Key reductant in anabolic pathways (e.g., lipid synthesis) and antioxidant systems (e.g., glutathione regeneration) .
- Applications: Critical in NOX enzyme activity, which generates reactive oxygen species (ROS) implicated in HD pathology .
Comparative Data Table
Mechanistic and Pathological Insights
- NAD in NOX Signaling: NADPH oxidase (NOX) complexes, particularly NOX2, rely on NADPH to generate superoxide ($O2^-$), which dismutates to $H2O_2$. This process is critical in synaptic plasticity and HD-associated oxidative stress .
- NMN vs. Enzymatic synthesis of NMN achieves high titer (e.g., 92.5 mM) using ATP regeneration systems , contrasting with 8-azido-NAD’s chemical synthesis for niche applications.
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